molecular formula C19H21ClN2O B5678876 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine

1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine

Cat. No. B5678876
M. Wt: 328.8 g/mol
InChI Key: ZPSIXDJDBYYUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely used in scientific research for its various pharmacological properties.

Mechanism of Action

1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine acts as a dopamine receptor agonist, specifically at the D2 and D3 receptor subtypes. This compound binds to the receptor and activates the downstream signaling pathways. The activation of the dopamine receptors by this compound leads to an increase in dopamine release in the brain, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. This compound has also been shown to increase dopamine release in the brain, which can lead to reward-seeking behavior and addiction.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments, including its potency as a dopamine receptor agonist and its ability to mimic the effects of drugs of abuse such as cocaine and amphetamines. However, this compound also has limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of research is the development of more selective dopamine receptor agonists that can be used to study the specific roles of different dopamine receptor subtypes. Another area of research is the use of this compound as a tool to study the effects of drugs of abuse on the dopamine system and the development of new treatments for addiction. Additionally, research could focus on the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

1-(3-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has been used in various scientific research studies for its pharmacological properties. This compound has been found to act as a potent dopamine receptor agonist and has been used to study the dopamine system in the brain. This compound has also been used as a tool to study the effects of drugs on the central nervous system, including drugs of abuse such as cocaine and amphetamines.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIXDJDBYYUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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